molecular formula C11H8O3 B8310036 2-(1,3-DIHYDRO-1-OXO-2H-INDEN-2-YLIDENE)ACETIC ACID

2-(1,3-DIHYDRO-1-OXO-2H-INDEN-2-YLIDENE)ACETIC ACID

Cat. No.: B8310036
M. Wt: 188.18 g/mol
InChI Key: CRIAYPLBQCVXMB-UHFFFAOYSA-N
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Description

2-(1,3-DIHYDRO-1-OXO-2H-INDEN-2-YLIDENE)ACETIC ACID is an organic compound with the molecular formula C11H8O3 and a molecular weight of 188.18 g/mol. This compound is known for its unique structure, which includes an indene moiety fused with an acetic acid group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of 2-(1,3-DIHYDRO-1-OXO-2H-INDEN-2-YLIDENE)ACETIC ACID typically involves the reaction of 1-indanone with glyoxylic acid. The reaction is carried out under acidic conditions to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-(1,3-DIHYDRO-1-OXO-2H-INDEN-2-YLIDENE)ACETIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indene moiety, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(1,3-DIHYDRO-1-OXO-2H-INDEN-2-YLIDENE)ACETIC ACID has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 2-(1,3-DIHYDRO-1-OXO-2H-INDEN-2-YLIDENE)ACETIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. Detailed studies are required to fully elucidate the exact mechanisms involved .

Comparison with Similar Compounds

2-(1,3-DIHYDRO-1-OXO-2H-INDEN-2-YLIDENE)ACETIC ACID can be compared with other similar compounds such as:

    Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.

    2-Indanylacetic acid: Another indene derivative with distinct chemical properties and applications.

The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H8O3

Molecular Weight

188.18 g/mol

IUPAC Name

2-(3-oxo-1H-inden-2-ylidene)acetic acid

InChI

InChI=1S/C11H8O3/c12-10(13)6-8-5-7-3-1-2-4-9(7)11(8)14/h1-4,6H,5H2,(H,12,13)

InChI Key

CRIAYPLBQCVXMB-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(=O)C1=CC(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 1.3 mL of H2SO4 dissolved in 75 mL H2O was added 11.3 g (0.053 mol) of sodium periodate. The reaction mixture was cooled to 0° C. and 8.0 g (0.053 mol) of tartaric acid was added all at once and stirred for 15 min. at room temperature. 5.0 g (0.038 mol) of 1-indanone was added all at once followed by the dropwise addition of 19.0 g (0.24 mol) of 50% NaOH dissolved in 40 mL of H2O. A white precipitate was formed and 75 mL of ethanol was added. The reaction mixture was stirred at room temperature for 1 hour, acidified to pH ~2 with concentrated HCl and stirred for 18 hours at room temperature, filtered and dried to afford 3.3 g of a yellow solid.
Name
Quantity
1.3 mL
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
11.3 g
Type
reactant
Reaction Step Two
Quantity
8 g
Type
reactant
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Four
Name
Quantity
19 g
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
40 mL
Type
solvent
Reaction Step Seven
Quantity
75 mL
Type
solvent
Reaction Step Eight

Synthesis routes and methods II

Procedure details

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Reaction Step One
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Reaction Step One

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